Colesevelam Methoxyquat Impurity

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

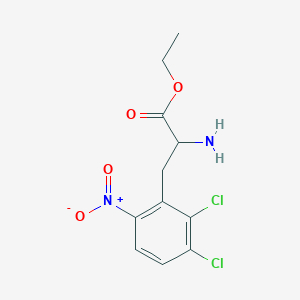

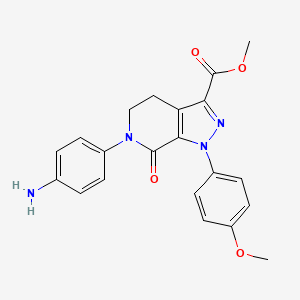

Colesevelam Methoxyquat Impurity is an impurity of Colesevelam . Colesevelam is a pharmaceutical drug used to improve cholesterol levels and optimize glycemic regulation in individuals with type 2 diabetes mellitus . The impurity has a molecular formula of C10H24NOI and a molecular weight of 301.21 .

Synthesis Analysis

The synthesis of Colesevelam Methoxyquat Impurity involves two stages . The first stage involves the reaction of 6-(N,N-dimethylamino)-1-hexanol with sodium hydride in tetrahydrofuran at 25 - 40°C for 0.5 hours. The second stage involves the addition of methyl iodide at 40°C for 7 hours .Molecular Structure Analysis

The molecular structure of Colesevelam Methoxyquat Impurity is represented by the formula C10H24NOI . It is also known as 6-methoxy-N,N,N-trimethylhexan-1-aminium bromide .Aplicaciones Científicas De Investigación

Overview

Colesevelam is a bile acid sequestrant used primarily for the treatment of hypercholesterolemia and type 2 diabetes mellitus (T2DM). While the focus here is on the scientific research applications related to its impurity, "Colesevelam Methoxyquat," it's worth noting that the primary research on Colesevelam itself has shown its efficacy in reducing low-density lipoprotein cholesterol (LDL-C) levels and improving glycemic control in T2DM patients. However, the specific impurity "Methoxyquat" within Colesevelam research is not directly addressed in available literature. Instead, the available research provides insights into the pharmacology, clinical efficacy, and potential mechanism(s) of action of Colesevelam and its relevance in treating conditions such as hypercholesterolemia and T2DM, along with the importance of impurity profiling in pharmaceutical substances.

Pharmacological Insights and Clinical Efficacy

Colesevelam's role extends beyond lipid-lowering to include glucose-lowering effects in T2DM patients. It's a nonabsorbed, polymeric, bile-acid-binding agent that shows higher affinity for glycocholic acid and greater capacity for binding bile acids in vivo compared to other agents. Studies highlight its additive effect in reducing LDL-C levels when combined with statins or fenofibrate. Clinical trials have confirmed its efficacy either alone or in combination with other lipid-lowering agents, demonstrating a dose-dependent reduction in LDL cholesterol and potential for improved compliance due to minimal adverse effects (Robinson & Keating, 2007; Steinmetz, 2002).

Mechanism of Action for Glucose-Lowering Effects

The glucose-lowering effect of Colesevelam, a relatively novel discovery, suggests a dual mechanism of action beneficial for T2DM management. This effect is thought to be mediated by altering bile acid pathways, signifying an attractive feature for diabetes treatment. Bile acids are signaling molecules with metabolic effects beyond their primary role, and Colesevelam may influence these pathways to exert glycemic effects (Staels, 2009).

Importance of Impurity Profiling

The significance of impurity profiling in pharmaceuticals, including Colesevelam, cannot be overstated. Impurities can arise from various sources during drug synthesis and have the potential to impact the drug's safety, efficacy, and stability. Understanding the structure and concentration of impurities is crucial for optimizing reaction conditions and ensuring the quality of the final pharmaceutical product. Novel methods for the synthesis of pharmaceutical impurities provide insights into developing standards for impurity analysis, underscoring the importance of rigorous impurity profiling in maintaining drug therapy safety (Saini et al., 2019).

Propiedades

Número CAS |

863031-14-5 |

|---|---|

Nombre del producto |

Colesevelam Methoxyquat Impurity |

Fórmula molecular |

C10H24NOI |

Peso molecular |

301.21 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.